Cas no 2680561-63-9 (5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a specialized tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a carboxyl group and an allyloxycarbonyl moiety, offering versatility for further functionalization. The compound’s rigid tetrahydroisoquinoline core provides a stable scaffold for designing bioactive molecules, while the allyl ester group allows for selective deprotection or modification under mild conditions. This makes it a valuable intermediate for synthesizing peptidomimetics, enzyme inhibitors, or other pharmacologically relevant compounds. Its well-defined stereochemistry and functional group compatibility enhance its utility in targeted synthetic routes.
5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure
2680561-63-9 structure
Product Name:5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS No:2680561-63-9
MF:C15H17NO4
MW:275.299784421921
CID:6134231
PubChem ID:165908849
Update Time:2025-10-28

5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680561-63-9
    • 5-methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • EN300-28284519
    • 5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • Inchi: 1S/C15H17NO4/c1-3-7-20-15(19)16-9-11-6-4-5-10(2)12(11)8-13(16)14(17)18/h3-6,13H,1,7-9H2,2H3,(H,17,18)
    • InChI Key: STGIIWITOKVSQT-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(N1CC2C=CC=C(C)C=2CC1C(=O)O)=O

Computed Properties

  • Exact Mass: 275.11575802g/mol
  • Monoisotopic Mass: 275.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 66.8Ų

5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Pricemore >>

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Additional information on 5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No: 2680561-63-9)

The compound 5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No: 2680561-63-9) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and structural complexity. The CAS number 2680561-63-9 uniquely identifies this compound in chemical databases worldwide, ensuring its accurate reference in scientific literature and industrial applications.

Structurally, this molecule features a tetrahydroisoquinoline backbone, which is a partially hydrogenated isoquinoline structure. The presence of a methyl group at the 5-position and a (prop-2-en-1-yloxy)carbonyl group at the 2-position introduces significant stereochemical and electronic variations to the molecule. Additionally, the carboxylic acid group at the 3-position plays a critical role in determining the compound's reactivity and functional properties. These structural elements collectively contribute to the compound's unique physicochemical properties and biological interactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid through multi-step reactions involving precise control over stereochemistry and regioselectivity. Researchers have employed methodologies such as catalytic asymmetric synthesis and microwave-assisted organic synthesis to optimize the production process. These techniques not only enhance yield but also minimize environmental impact, aligning with current green chemistry principles.

In terms of pharmacological applications, this compound has shown promising results in preclinical studies as a potential therapeutic agent. Its ability to modulate specific cellular pathways makes it a candidate for treating various diseases, including neurodegenerative disorders and inflammatory conditions. For instance, studies have demonstrated that 5-Methyl derivatives can influence neurotransmitter systems by interacting with key receptors or enzymes involved in signal transduction processes.

Moreover, the (prop-2-en-1-yloxy)carbonyl group imparts unique electronic properties to the molecule, enhancing its bioavailability and target specificity. This feature is particularly advantageous in drug design where precise molecular targeting is crucial for efficacy and reduced side effects.

From an analytical standpoint, modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure and purity, ensuring quality control in both research and manufacturing settings.

Looking ahead, ongoing research is focused on exploring the tetrahydroisoquinoline derivatives' potential in advanced materials science. For example, their ability to form stable metal complexes makes them candidates for applications in catalysis and electronic materials. Additionally, their role as building blocks in natural product synthesis continues to be an area of intense investigation.

In conclusion, 5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No: 2680561-63) represents a versatile molecule with multifaceted applications across chemistry and pharmacology. Its intricate structure offers numerous opportunities for innovation while posing challenges that drive advancements in synthetic methodologies and analytical techniques.

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